![molecular formula C22H32N2O4S B10996723 N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide](/img/structure/B10996723.png)
N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide
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Overview
Description
N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide: is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide typically involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. The key steps may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Functionalization: The pyrrole ring is then functionalized with the appropriate substituents. This may involve reactions such as sulfonylation, alkylation, and amide formation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst selection to maximize yield.
Purification: Techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to exert its effects.
Pathways Involved: The compound may modulate signaling pathways, gene expression, or metabolic processes to achieve its biological effects.
Biological Activity
N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide is a pyrrole-based compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic regulation. This article delves into its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrole ring with multiple substituents. The presence of the sulfonyl group and the methoxypropyl chain are significant for its biological activity. Below is a simplified representation of its chemical structure:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Growth : Similar compounds have been shown to suppress cell proliferation by inducing apoptosis in cancer cell lines, likely through modulation of key apoptotic pathways such as Mcl-1 inhibition .
- Metabolic Regulation : Studies suggest that derivatives of pyrrole can enhance glucose uptake and ATP production in cultured cells, which is crucial for maintaining cellular functions during stress conditions .
- Impact on Glycosylation : The compound may influence the glycosylation patterns of proteins, particularly monoclonal antibodies, which is critical for their therapeutic efficacy .
Efficacy in Preclinical Models
The biological activity of this compound has been evaluated in various preclinical models:
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the pyrrole ring and substituents can significantly impact the compound's efficacy:
- Pyrrole Derivatives : Variations such as altering alkyl groups or introducing different functional groups can enhance or diminish biological activity .
- Sulfonamide Group : The presence of the sulfonamide moiety is critical for maintaining potency against specific targets like Mcl-1 .
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds related to this compound:
- Cancer Therapy : A study demonstrated that similar pyrrole-based compounds showed promising results in inhibiting tumor growth in xenograft models, suggesting potential for use in cancer treatments .
- Monoclonal Antibody Production : Research indicated that specific structural modifications led to increased monoclonal antibody yields while maintaining cell viability, making these compounds attractive for biopharmaceutical applications .
Properties
Molecular Formula |
C22H32N2O4S |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]pentanamide |
InChI |
InChI=1S/C22H32N2O4S/c1-6-7-9-20(25)23-22-21(17(3)18(4)24(22)14-8-15-28-5)29(26,27)19-12-10-16(2)11-13-19/h10-13H,6-9,14-15H2,1-5H3,(H,23,25) |
InChI Key |
ISTOISUMXIVVAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=C(N1CCCOC)C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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